4-[(2-Bromophenyl)thio]benzaldehyde
Description
4-[(2-Bromophenyl)thio]benzaldehyde is a benzaldehyde derivative featuring a 2-bromophenylthio group (-S-C₆H₄-Br) at the para position of the benzaldehyde core. This compound combines the electrophilic aldehyde moiety with a sulfur-linked brominated aromatic substituent, which confers unique electronic and steric properties. The bromine atom acts as an electron-withdrawing group, while the thioether linkage enhances nucleophilicity at the sulfur atom, making the compound reactive in cross-coupling and condensation reactions .
Properties
Molecular Formula |
C13H9BrOS |
|---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
4-(2-bromophenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H9BrOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H |
InChI Key |
CFILGNGLZIUVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural analogs and their substituent effects:
Key Observations :
- Electron-withdrawing groups (e.g., -Br, -CF₃) reduce electron density at the aldehyde group, slowing nucleophilic additions but enhancing electrophilic aromatic substitution.
- Electron-donating groups (e.g., -NMe₂, -NEt₂) increase aldehyde reactivity in condensations, as seen in high-yield cyanine dye synthesis .
- The thioether linkage in this compound provides a versatile site for further functionalization (e.g., oxidation to sulfones or nucleophilic displacement of bromine) .
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